ML-184: A Technical Guide to its Mechanism of Action as a Selective GPR55 Agonist
ML-184: A Technical Guide to its Mechanism of Action as a Selective GPR55 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-184 is a potent and selective synthetic agonist of the G protein-coupled receptor 55 (GPR55). This technical guide delineates the mechanism of action of ML-184, summarizing its molecular interactions, downstream signaling cascades, and cellular effects. The information presented is collated from publicly available pharmacological data and scientific literature, providing a comprehensive resource for researchers in pharmacology and drug development.
Introduction
ML-184, also identified by its PubChem CID 2440433, is a small molecule that has been characterized as a selective agonist for GPR55.[1][2] GPR55 is an orphan GPCR that has garnered significant interest due to its potential roles in various physiological and pathological processes, including pain, inflammation, and cancer.[3] Understanding the precise mechanism of action of selective agonists like ML-184 is crucial for elucidating the function of GPR55 and for the development of novel therapeutics targeting this receptor.
Molecular Target: GPR55
The primary molecular target of ML-184 is the G protein-coupled receptor 55 (GPR55).[4] ML-184 exhibits high potency and selectivity for GPR55, distinguishing it from other related receptors such as the cannabinoid receptors CB1 and CB2, and GPR35.[4][5]
Binding Affinity and Potency
Biochemical assays have demonstrated that ML-184 is a potent agonist of GPR55. The half-maximal effective concentration (EC50) for GPR55 activation is consistently reported in the nanomolar range.
| Parameter | Value | Assay Type | Reference |
| EC50 | 250 nM | β-arrestin recruitment assay | [4] |
| EC50 | 260 nM | Not Specified | [6] |
| EC50 | 263 nM | Not Specified | [1] |
| EC50 | 0.26 µM | Not Specified | [2] |
Selectivity Profile
ML-184 displays a high degree of selectivity for GPR55 over other receptors, making it a valuable tool for studying GPR55-mediated signaling.
| Receptor | Selectivity vs. GPR55 | Reference |
| GPR35 | >100-fold | [4] |
| CB1 | >100-fold | [4] |
| CB2 | >100-fold | [4] |
Signaling Pathways
Activation of GPR55 by ML-184 initiates downstream intracellular signaling cascades. The primary pathways identified involve the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C βII (PKCβII).[5]
GPR55-Mediated Signaling Cascade
The binding of ML-184 to GPR55 is believed to induce a conformational change in the receptor, leading to the activation of intracellular G proteins. This, in turn, triggers a cascade of events culminating in the phosphorylation of ERK1/2 and the translocation of PKCβII from the cytosol to the plasma membrane.
Caption: GPR55 signaling pathway activated by ML-184.
Cellular and Physiological Effects
The agonistic action of ML-184 on GPR55 has been shown to elicit various cellular and physiological responses in preclinical studies.
Neural Stem Cells
In human neural stem cells (hNSCs), ML-184 has been observed to increase cell proliferation and promote neuronal differentiation.[5] This effect is mediated by GPR55, as it can be blocked by GPR55 antagonists.[5]
Cancer Cell Lines
Some studies have investigated the effects of ML-184 in cancer cell lines. The interaction between GPR55 and other receptors, such as the CB2 receptor, may play a role in mediating the pro-proliferative signals of ML-184 in certain cancer cell types.[7]
Metabolic Effects
In obese-diabetic mouse models, oral administration of ML-184 has been shown to improve glucose tolerance and insulin (B600854) sensitivity.[8]
Experimental Protocols
β-Arrestin Recruitment Assay (for GPR55 Agonist Activity)
This assay is commonly used to quantify the activation of GPR55.
-
Cell Line: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP fusion protein are used.[3]
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Preparation: ML-184 is serially diluted to various concentrations in an appropriate buffer.
-
Treatment: The culture medium is removed, and cells are treated with the different concentrations of ML-184.
-
Incubation: Cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and β-arrestin translocation.
-
Imaging: The translocation of β-arrestin2-GFP from the cytoplasm to the cell membrane, colocalizing with the activated GPR55, is visualized and quantified using high-content imaging systems.
-
Data Analysis: The percentage of cells showing β-arrestin translocation is plotted against the logarithm of the ML-184 concentration, and the EC50 value is determined using a non-linear regression analysis.
Caption: Workflow for β-arrestin recruitment assay.
ERK1/2 Phosphorylation Assay
-
Cell Culture: Cells expressing GPR55 (e.g., HEK293 cells) are cultured to near confluence.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: Cells are treated with ML-184 at various concentrations for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: The protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to determine the fold-change in ERK phosphorylation upon ML-184 treatment.
Conclusion
ML-184 is a well-characterized, potent, and selective agonist of GPR55. Its mechanism of action involves direct binding to and activation of GPR55, leading to the initiation of downstream signaling pathways, including the phosphorylation of ERK1/2 and the translocation of PKCβII. The selectivity of ML-184 makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of GPR55. Further research utilizing ML-184 will continue to shed light on the therapeutic potential of targeting this orphan receptor.
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML-184 - Immunomart [immunomart.com]
- 7. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells [mdpi.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
